molecular formula C5H12O3 B3042589 2-(Hydroxymethyl)butane-1,4-diol CAS No. 6482-32-2

2-(Hydroxymethyl)butane-1,4-diol

Cat. No. B3042589
CAS RN: 6482-32-2
M. Wt: 120.15 g/mol
InChI Key: SYNPRNNJJLRHTI-UHFFFAOYSA-N
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Patent
US08017620B2

Procedure details

A solution of compound 31 (160 g, 1.30 mol) and 2,2′-dimethoxypropane (207 g, 1.90 mol) in dry acetone (800 mL) was added p-TsOH (9.2 g, 0.053 mol) under N2 and stirred at RT for 12 h. To this was added triethylamine drop-wise to neutral pH and then concentrated under vacuum below 35° C. The crude residue was purified by column chromatography over neutral alumina (12% ethyl acetate in pet. ether) to give the title compound (84 g, 39%). TLC: Pet. ether/EtOAc, 1:1, Rf=0.2
Quantity
160 g
Type
reactant
Reaction Step One
[Compound]
Name
2,2′-dimethoxypropane
Quantity
207 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
39%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]([CH2:6][CH2:7][OH:8])[CH2:4][OH:5].[CH3:9][C:10]1C=CC(S(O)(=O)=O)=C[CH:15]=1.C(N(CC)CC)C>CC(C)=O>[CH3:9][C:10]1([CH3:15])[O:5][CH2:4][CH:3]([CH2:6][CH2:7][OH:8])[CH2:2][O:1]1

Inputs

Step One
Name
Quantity
160 g
Type
reactant
Smiles
OCC(CO)CCO
Name
2,2′-dimethoxypropane
Quantity
207 g
Type
reactant
Smiles
Name
Quantity
9.2 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
800 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum below 35° C
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by column chromatography over neutral alumina (12% ethyl acetate in pet. ether)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC1(OCC(CO1)CCO)C
Measurements
Type Value Analysis
AMOUNT: MASS 84 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 989.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.